![molecular formula C11H18O4 B3162711 trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid CAS No. 880104-40-5](/img/structure/B3162711.png)
trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid
Overview
Description
“trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid” is a chemical compound with the CAS Number: 880104-40-5 . It has a molecular weight of 214.26 and its IUPAC name is 4-(2-ethoxy-2-oxoethyl)cyclohexanecarboxylic acid . The compound is not chirally pure .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18O4/c1-2-15-10(12)7-8-3-5-9(6-4-8)11(13)14/h8-9H,2-7H2,1H3,(H,13,14)/t8-,9- . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and their connectivity.Physical And Chemical Properties Analysis
The compound has a molecular weight of 214.26 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Synthesis of VLA-4 Antagonists
A study by Chiba et al. (2012) presents a concise synthesis method for a Very Late Antigen-4 (VLA-4) antagonist, employing a reductive etherification process. This synthesis route was designed to obtain ethyl trans-[(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylate as a key intermediate for the VLA-4 antagonist, showcasing an efficient synthesis strategy with a 38% overall yield from commercially available materials Chiba et al., 2012.
Structural Studies in Uranyl Ion Complexes
Thuéry and Harrowfield (2017) conducted structural studies on uranyl ion complexes utilizing trans-1,4-Cyclohexanedicarboxylic acid and its isomers. This research highlights the influence of cis/trans isomerism on the formation of diverse uranyl ion complexes, demonstrating the potential of these compounds in constructing a wide range of architectures through solvohydrothermal synthesis methods Thuéry & Harrowfield, 2017.
Development of 4H-Chromene Derivatives
Boominathan et al. (2011) explored an atom economical synthesis of 4H-chromene derivatives, highlighting the utility of trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid derivatives in medicinal chemistry. This study showcases a one-pot, three-component reaction yielding medicinally promising compounds through a Michael addition–cyclization reaction sequence Boominathan et al., 2011.
Conformational Analysis
Klika et al. (2000) performed a detailed conformational analysis and structural elucidation of this compound derivatives. Their research focused on understanding the stereochemistry and conformational preferences of these compounds, providing insights into their structural behaviors and potential applications in designing complex molecular systems Klika et al., 2000.
Safety and Hazards
properties
IUPAC Name |
4-(2-ethoxy-2-oxoethyl)cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-2-15-10(12)7-8-3-5-9(6-4-8)11(13)14/h8-9H,2-7H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKFPZVBEMBDHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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